molecular formula C8H15NO2 B180873 Ethyl 1-methylpyrrolidine-3-carboxylate CAS No. 14398-95-9

Ethyl 1-methylpyrrolidine-3-carboxylate

Cat. No. B180873
CAS RN: 14398-95-9
M. Wt: 157.21 g/mol
InChI Key: DHWKOWPDAGMVOD-UHFFFAOYSA-N
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Patent
US04467095

Procedure details

The ethyl 1-methyl-3-pyrrolidinecarboxylate was prepared by the reaction of thionyl chloride with ethyl 4-hydroxy-1-methyl-3-pyrrolidinecarboxylate followed by basifying with potassium carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-hydroxy-1-methyl-3-pyrrolidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.O[CH:6]1[CH2:10][N:9]([CH3:11])[CH2:8][CH:7]1[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])[O-].[K+].[K+]>>[CH3:11][N:9]1[CH2:10][CH2:6][CH:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
ethyl 4-hydroxy-1-methyl-3-pyrrolidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(CN(C1)C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.